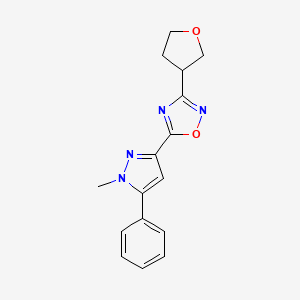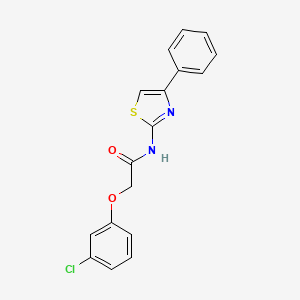![molecular formula C17H17N3S B5518266 2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B5518266.png)
2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that features a pyrazoloquinazoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction could produce reduced derivatives of the original compound.
科学研究应用
2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2,5-DIMETHYLTHIOPHENE: A related compound with a simpler structure, used in various chemical applications.
1,4-BENZENEDIAMINE, 2,5-BIS(5-METHYL-2-THIENYL): Another compound with a thiophene moiety, used in different industrial applications.
Uniqueness
2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is unique due to its complex structure and the presence of both pyrazoloquinazoline and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2,9-dimethyl-5-(3-methylthiophen-2-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-10-4-5-14-13(8-10)15-9-12(3)19-20(15)17(18-14)16-11(2)6-7-21-16/h4-9,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQHEWFWLKRKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=C(C=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)
![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)
![2,6-dichloro-N-[(E)-[3-(hydroxymethyl)-4-methoxyphenyl]methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5518231.png)
![4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B5518239.png)

![2-bromo-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B5518243.png)
![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)
![2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5518253.png)

![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)
